4-Hydroxy-2-methylquinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

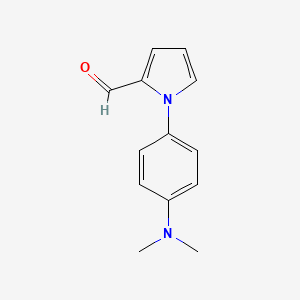

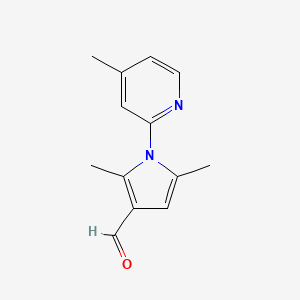

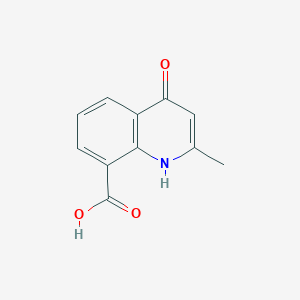

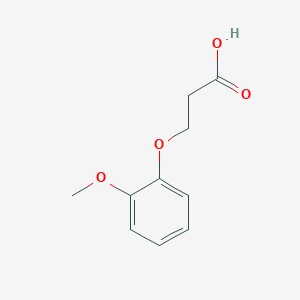

“4-Hydroxy-2-methylquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 . It is a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinolines can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-methylquinoline-8-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 203.194 Da .

科学的研究の応用

Medicinal Chemistry

Quinoline and its derivatives, including “4-Hydroxy-2-methylquinoline-8-carboxylic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antitubercular Agents

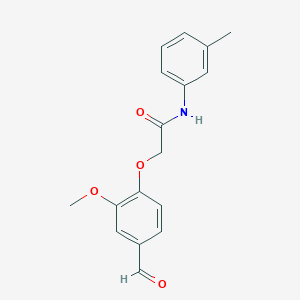

“4-Hydroxy-2-methylquinoline-8-carboxylic acid” can be used as an intermediate in the synthesis of 2-(quinolin-4-yloxy)acetamides, which are potent antitubercular agents .

Alzheimer’s Disease Treatment

This compound is also used in the synthesis of 2-arylethenylquinoline derivatives for the treatment of Alzheimer’s disease .

Antifungal Activity

All the synthesized 4-hydroxy-2-quinolone analogs, including “4-Hydroxy-2-methylquinoline-8-carboxylic acid”, were screened for their antifungal activity against a pathogenic fungus Aspergillus flavus .

Antibacterial Activity

These compounds also exhibit antibacterial activity against Gram-positive bacteria Staphylococcus aureus and Gram-negative bacteria Escherichia coli .

Synthetic Chemistry

“4-Hydroxy-2-methylquinoline-8-carboxylic acid” and “2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid” are used in synthetic chemistry due to their roles in natural and synthetic chemistry .

Cyclization Reactions

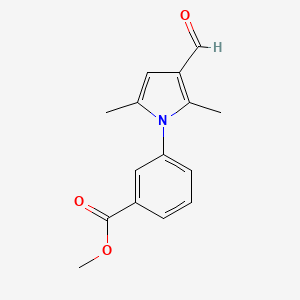

“2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid” was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

X-ray Diffraction Studies

X-ray diffraction studies revealed no hydrogen bonds in the crystals of the compounds obtained, including “2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid”. According to spectral data, hydrogen bonding is possible in concentrated solutions of 8-substituted methyl 4-oxo-1,4-dihydroquinoline-2-carboxylic acid .

将来の方向性

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on exploring the potential applications of “4-Hydroxy-2-methylquinoline-8-carboxylic acid” in these areas.

作用機序

Target of Action

4-Hydroxy-2-methylquinoline-8-carboxylic acid, also known as 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, is a derivative of quinoline . Quinoline and its derivatives have been found to have diverse biological and pharmaceutical activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways .

Result of Action

Some quinoline derivatives have been found to exhibit antimicrobial activity .

特性

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-5-9(13)7-3-2-4-8(11(14)15)10(7)12-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMDCSSVRUUIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358621 |

Source

|

| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methylquinoline-8-carboxylic acid | |

CAS RN |

384364-07-2 |

Source

|

| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)